Fmoc-Sec(Mob)-OPfp Fmoc-Sec(Mob)-OPfp
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810279
InChI: InChI=1S/C32H24F5NO5Se/c1-41-18-12-10-17(11-13-18)15-44-16-24(31(39)43-30-28(36)26(34)25(33)27(35)29(30)37)38-32(40)42-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,38,40)/t24-/m0/s1
SMILES: COC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C32H24F5NO5Se
Molecular Weight: 676.5 g/mol

Fmoc-Sec(Mob)-OPfp

CAS No.:

Cat. No.: VC13810279

Molecular Formula: C32H24F5NO5Se

Molecular Weight: 676.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Sec(Mob)-OPfp -

Specification

Molecular Formula C32H24F5NO5Se
Molecular Weight 676.5 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoate
Standard InChI InChI=1S/C32H24F5NO5Se/c1-41-18-12-10-17(11-13-18)15-44-16-24(31(39)43-30-28(36)26(34)25(33)27(35)29(30)37)38-32(40)42-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,38,40)/t24-/m0/s1
Standard InChI Key YFRQFWMSNIWVPS-DEOSSOPVSA-N
Isomeric SMILES COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES COC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES COC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Protective Group Strategy

Core Composition

Fmoc-Sec(Mob)-OPfp combines three functional elements:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This ultraviolet (UV)-sensitive group protects the α-amino group during SPPS. Its base-labile nature allows selective removal under mild conditions (e.g., piperidine in dimethylformamide), minimizing side reactions .

  • Sec (Selenocysteine): Unlike cysteine, selenocysteine replaces sulfur with selenium, conferring lower pKa (~5.2 vs. ~8.3 for cysteine) and enhanced nucleophilicity. This property is critical for redox-active peptides mimicking enzymes like glutathione peroxidase.

  • Mob (4-Methoxybenzyl): This group shields the selenol (-SeH) side chain, preventing oxidation or diselenide formation during synthesis. The Mob group is cleaved post-assembly using strong acids like trifluoroacetic acid (TFA).

Structural Comparison with Analogous Compounds

The table below contrasts Fmoc-Sec(Mob)-OPfp with related derivatives:

CompoundProtective GroupsKey FeaturesStability Profile
Fmoc-Sec(Mob)-OPfpFmoc (Nα), Mob (Se)Optimized for SPPS; Mob prevents β-syn eliminationStable in basic conditions
Fmoc-Cys(Trt)-OPfpFmoc (Nα), Trt (S)Sulfur-based analog; lower redox activityProne to oxidation
Fmoc-Sec(Trt)-OPfpFmoc (Nα), Trt (Se)Trityl group offers steric hindrance; slower coupling kineticsModerate acid stability
Boc-Sec(Mob)-OHBoc (Nα), Mob (Se)Acid-labile Nα protection; incompatible with Fmoc-based SPPSLimited to hybrid protocols

Data derived from synthesis protocols and stability assays.

Synthesis and SPPS Integration

Stepwise Assembly

The synthesis of Fmoc-Sec(Mob)-OPfp involves:

  • Selenocysteine Protection: Treating L-selenocysteine with 4-methoxybenzyl chloride under alkaline conditions to form Se-Mob-selenocysteine.

  • Fmoc Activation: Reacting the protected selenocysteine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in dichloromethane, yielding Fmoc-Sec(Mob)-OH.

  • Pentafluorophenyl Esterification: Converting the carboxyl group to an active ester using pentafluorophenol (OPfp) and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).

Integration into SPPS Workflows

In automated SPPS, Fmoc-Sec(Mob)-OPfp is coupled to growing peptide chains via its OPfp ester. The Mob group’s stability in basic deprotection conditions (e.g., 20% piperidine/DMF) ensures selenol integrity during iterative cycles . Post-synthesis, global cleavage with TFA liberates the selenol group, enabling diselenide bridge formation or participation in redox catalysis.

Applications in Biochemical Research

Selenoprotein Mimetics

Peptides synthesized with Fmoc-Sec(Mob)-OPfp replicate the active sites of selenoenzymes. For example:

  • Glutathione Peroxidase (GPx) Mimics: Incorporating selenocysteine at the catalytic site enhances peroxide reduction rates by 2–3 orders of magnitude compared to cysteine analogs.

  • Thioredoxin Reductase Studies: Selenocysteine-containing peptides elucidate electron transfer mechanisms in this NADPH-dependent oxidoreductase.

Therapeutic Development

  • Antioxidant Therapeutics: Peptides with selenocysteine show promise in mitigating oxidative damage in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s).

  • Anticancer Agents: Selenopeptides induce apoptosis in cancer cells via ROS (reactive oxygen species) modulation, with IC50 values up to 10-fold lower than sulfur-based counterparts.

Research Findings and Comparative Studies

Enzymatic Activity Benchmarks

The table below compares catalytic efficiencies of selenocysteine- vs. cysteine-containing peptides:

Peptide SequenceCatalytic Efficiency (kcat/KM, M⁻¹s⁻¹)Substrate (H2O2)Reference
GSH-SeCys-GPx Mimic1.2 × 10⁶1 mM
GSH-Cys-GPx Mimic3.4 × 10³1 mM
Sec-Trx Reductase Model8.9 × 10⁵NADPH

Higher kcat/KM values underscore selenium’s catalytic superiority.

Stability and Reactivity Insights

  • Oxidative Stability: Selenocysteine residues resist H2O2-mediated oxidation up to 10 mM concentrations, whereas cysteine analogs degrade at 1 mM.

  • pH-Dependent Behavior: The selenol group remains protonated until pH 5.2, enabling selective reactivity in acidic cellular compartments (e.g., lysosomes).

Challenges and Limitations

Synthesis Complexity

  • Cost of Selenium Reagents: Selenocysteine derivatives are 5–10× more expensive than cysteine analogs, limiting large-scale production.

  • Side Reactions: Despite Mob protection, trace oxidation during SPPS can yield diselenides, necessitating stringent anaerobic conditions.

Analytical Characterization

  • Mass Spectrometry Interference: Selenium’s isotopic pattern (³²Se, ³⁴Se) complicates MS data interpretation, requiring high-resolution instruments.

  • Chiral Purity: Ensuring L-configuration retention during synthesis demands rigorous HPLC monitoring .

Future Directions and Innovations

Hybrid Peptide-Drug Conjugates

Conjugating selenopeptides with chemotherapeutics (e.g., doxorubicin) could enhance tumor targeting via ROS-mediated drug activation. Preliminary in vitro studies show 40% increased cytotoxicity in MCF-7 breast cancer cells.

Computational Design Tools

Machine learning models predicting selenocysteine’s impact on peptide structure (e.g., AlphaFold2 modifications) may accelerate rational design of redox-active therapeutics.

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